

Anhydroleucovorin Intermediates in Cellular Metabolism: A Technical Guide

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Compound of Interest

Compound Name: Anhydroleucovorin

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Introduction

Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. It is a derivative of leucovorin (folinic acid) and plays a pivotal role in the transfer of one-carbon units for the biosynthesis of purines and thymidylate, essential components of DNA and RNA. This technical guide provides an in-depth overview of the metabolic fate of **anhydroleucovorin**, its enzymatic conversions, and its significance in therapeutic applications, particularly in conjunction with antifolate chemotherapy. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Metabolic Pathways of Anhydroleucovorin

Anhydroleucovorin (5,10-methenyltetrahydrofolate) is a central hub in the intricate network of folate-mediated one-carbon metabolism. Its formation and subsequent conversions are catalyzed by a series of enzymes that are crucial for cellular proliferation and maintenance.

Upon administration, leucovorin (5-formyltetrahydrofolate) is rapidly metabolized to 5,10-methenyltetrahydrofolate in an ATP-dependent reaction catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS). This irreversible step commits the one-carbon unit to the folate pool.^{[1][2]}

5,10-methenyltetrahydrofolate is then reversibly converted to other vital one-carbon donors. Methenyltetrahydrofolate cyclohydrolase catalyzes its conversion to 10-formyltetrahydrofolate (10-CHO-THF), a key substrate for de novo purine synthesis.[3][4] Concurrently, methylenetetrahydrofolate dehydrogenase reduces 5,10-methenyltetrahydrofolate to 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[3][5] This metabolite is a crucial substrate for thymidylate synthase in the synthesis of thymidine, a necessary component of DNA.[6][7] Furthermore, 5,10-methylenetetrahydrofolate can be irreversibly reduced to 5-methyltetrahydrofolate (5-CH₃-THF) by methylenetetrahydrofolate reductase (MTHFR), which is the predominant form of folate in circulation and is essential for the remethylation of homocysteine to methionine.

The metabolic significance of **anhydroleucovorin** is pronounced in cancer chemotherapy. Leucovorin is administered as a "rescue" agent following high-dose methotrexate therapy to replenish the depleted folate pools in normal cells, thereby mitigating toxicity.[1] Methotrexate inhibits dihydrofolate reductase, leading to a buildup of dihydrofolate and depletion of downstream folates.[4] Leucovorin administration bypasses this inhibition by providing a source of reduced folates. Additionally, leucovorin is used to potentiate the cytotoxic effects of 5-fluorouracil (5-FU). The **anhydroleucovorin**-derived metabolite, 5,10-methylenetetrahydrofolate, forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase, leading to enhanced inhibition of DNA synthesis in cancer cells.[7][8]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in **anhydroleucovorin** metabolism.

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	Km (μM)	Vmax or kcat	Organism/Source
5,10-Methenyltetrahydrofolate Synthetase	5-Formyltetrahydrofolate	0.6	250 min ⁻¹ (turnover number)	L. casei
5,10-Methenyltetrahydrofolate Synthetase	Mg-ATP	1.0	250 min ⁻¹ (turnover number)	L. casei
Methylenetetrahydrofolate Reductase	5,10-Methylenetetrahydrofolate	8.2	Not specified	Rat Liver
Methylenetetrahydrofolate Reductase	5,10-Methylenetetrahydrofolate	26	Not specified	Human Fibroblasts
Methylenetetrahydrofolate Reductase	NADPH	30	Not specified	Human Fibroblasts
Methenyltetrahydrofolate Cyclohydrolase (Human cytoplasmic)	10-Formyltetrahydrofolate	11 \pm 1	11 \pm 1 s ⁻¹	Human
Methylenetetrahydrofolate Dehydrogenase (Human cytoplasmic)	5,10-Methylenetetrahydrofolate	14 \pm 1	22 \pm 1 s ⁻¹	Human

Table 2: Intracellular Folate Concentrations in Cancer Cell Lines

Cell Line	Condition	Total Folate (pmol/106 cells)	Reference
KB cells	Standard Medium (2.3 μ M Folic Acid)	5.2	[9]
KB cells	Physiological Medium (~4 nM 5-Methyl-THF), 18 passes	4.0	[9]
KB cells	Physiological Medium (~4 nM 5-Methyl-THF), 31 passes	1.0	[9]
HCT116	Folate-Sufficient	~12	[7]
HCT116	Folate-Deficient	~1.5	[7]
Caco-2	Folate-Sufficient	~10	[7]
Caco-2	Folate-Deficient	~1.2	[7]
HT29	Folate-Sufficient	~6	[7]
HT29	Folate-Deficient	~0.7	[7]

Table 3: Erythrocyte Folate Concentrations in Pediatric ALL Patients During High-Dose Methotrexate and Leucovorin Rescue

Time Point	Total Folate (nmol/L) (mean \pm SD)	5-Methyl-THF (nmol/L) (mean increase)	Non-Methyl-THF (nmol/L) (median increase)
Before HD-MTX/Leucovorin (T0)	416.7 \pm 145.5	-	-
After HD-MTX/Leucovorin (T1)	641.2 \pm 196.3	217.7 \pm 209.5	0.6

Experimental Protocols

Quantification of 5,10-Methenyltetrahydrofolate and Other Folates by LC-MS/MS

This protocol provides a general framework for the analysis of folate species in serum or plasma.

a. Sample Preparation (Solid Phase Extraction)[\[10\]](#)[\[11\]](#)

- To 200 µL of serum, add an internal standard solution containing stable isotope-labeled folate analogues.
- Perform protein precipitation by adding an equal volume of a suitable organic solvent (e.g., methanol or acetonitrile) containing an antioxidant like ascorbic acid.
- Vortex and centrifuge to pellet the precipitated proteins.
- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18 or phenyl sorbent).
- Wash the cartridge with a weak organic solvent to remove interfering substances.
- Elute the folates with a stronger organic solvent (e.g., methanol with a small percentage of acid).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis[\[10\]](#)[\[12\]](#)[\[13\]](#)

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[\[10\]](#)
- Mobile Phase A: Water with 0.1% to 0.5% formic acid or acetic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2.5 min, 3-10% B; 2.5-5 min, hold at 10% B.[\[12\]](#)
- Flow Rate: 0.4 mL/min.[\[12\]](#)
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard.

Table 4: Example SRM Transitions for Folate Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
5,10-Methenyltetrahydrofolate	456.2	309.1
5-Formyltetrahydrofolate	474.2	327.1
5,10-Methylenetetrahydrofolate	458.2	311.1
Tetrahydrofolate	446.2	299.1
5-Methyltetrahydrofolate	460.2	313.1

Radioenzymatic Assay for 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Activity

This assay measures the forward reaction of MTHFR, which is the physiologically relevant direction.[\[6\]](#)

a. Substrate Preparation

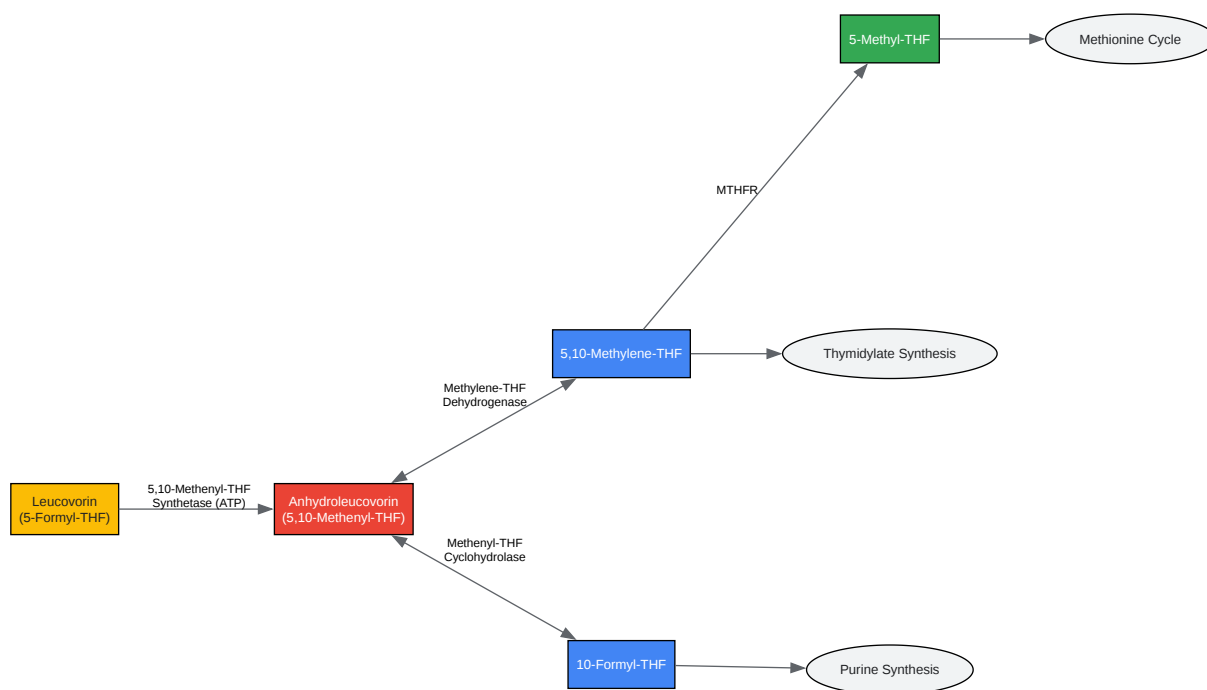
- Prepare [14C]N5,N10-methylenetetrahydrofolate by condensing [14C]formaldehyde with tetrahydrofolate.
- Store the radiolabeled substrate at -80°C in a pH 9.5 buffer to maintain stability.

b. Enzyme Assay

- Prepare a reaction mixture containing:
 - Partially purified MTHFR from a cell or tissue lysate.
 - [14C]N5,N10-methylenetetrahydrofolate.
 - NADPH as a cofactor.
 - FAD as a cofactor.
 - Buffer at pH 7.5.
- Incubate the reaction mixture at 37°C for a defined period.
- Terminate the reaction by adding dimedone and toluene.
- The product, [14C]N5-methyltetrahydrofolate, is stable and partitions into the aqueous phase.
- Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the enzyme activity.

Visualizations

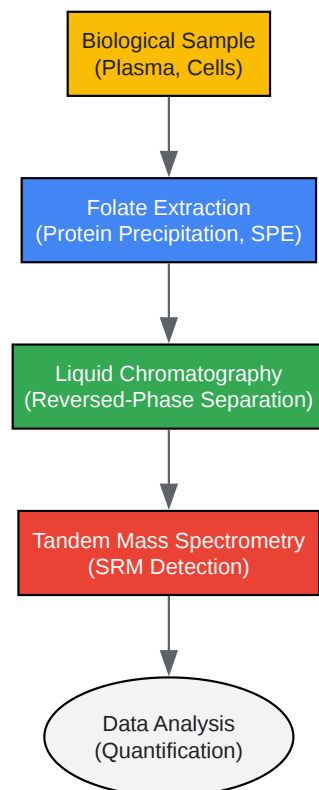
Metabolic Fate of Leucovorin and Anhydroleucovorin



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Caption: Metabolic conversion of Leucovorin to **Anhydroleucovorin** and other active folates.

Experimental Workflow for Folate Analysis by LC-MS/MS



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Caption: Workflow for the quantification of folate intermediates using LC-MS/MS.

Conclusion

Anhydroleucovorin (5,10-methenyltetrahydrofolate) is a linchpin in cellular one-carbon metabolism, directly influencing the biosynthesis of nucleic acid precursors. A thorough understanding of its metabolic pathways and the enzymes that govern its transformations is paramount for the development and optimization of therapeutic strategies, particularly in oncology. The quantitative data and experimental methodologies provided in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of folate metabolism and leverage this knowledge for improved patient outcomes.

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